molecular formula C27H21Br2NO5 B307465 2-{2,3-DIBROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}-N~1~-(2-METHYLPHENYL)ACETAMIDE

2-{2,3-DIBROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}-N~1~-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B307465
M. Wt: 599.3 g/mol
InChI Key: QJTHRTQUTXKCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2,3-Dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N~1~-(2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes bromine atoms, an indene moiety, and an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2,3-dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N~1~-(2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indene derivative. The key steps include:

    Condensation: The reaction of the brominated indene with an ethoxyphenol derivative.

    Acetylation: The final step involves the acetylation of the resulting compound with 2-methylphenyl acetamide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve efficient bromination, condensation, and acetylation.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and ethoxyphenoxy groups.

    Reduction: Reduction reactions may target the carbonyl groups in the indene moiety.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2,3-dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N~1~-(2-methylphenyl)acetamide has several research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine atoms and the indene moiety play crucial roles in its reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane
  • Dibromomalonic Acid Cyclic Isopropylidine Ester
  • 4,5-Dibromo-1H-1,2,3-triazole

Comparison: Compared to similar compounds, 2-{2,3-dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N~1~-(2-methylphenyl)acetamide is unique due to its combination of bromine atoms, indene moiety, and ethoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H21Br2NO5

Molecular Weight

599.3 g/mol

IUPAC Name

2-[2,3-dibromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C27H21Br2NO5/c1-3-34-21-13-16(12-19-25(32)17-9-5-6-10-18(17)26(19)33)23(28)24(29)27(21)35-14-22(31)30-20-11-7-4-8-15(20)2/h4-13H,3,14H2,1-2H3,(H,30,31)

InChI Key

QJTHRTQUTXKCRP-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)Br)OCC(=O)NC4=CC=CC=C4C

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)Br)OCC(=O)NC4=CC=CC=C4C

Origin of Product

United States

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